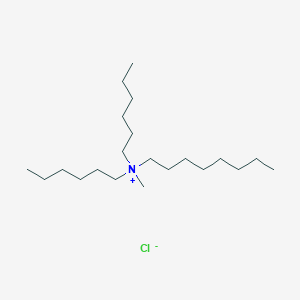
N,N-Dihexyl-N-methyloctan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dihexyl-N-methyloctan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dihexyl-N-methyloctan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dihexylamine with methyl octyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dihexyl-N-methyloctan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of chloride with other anions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Produce quaternary ammonium salts with different anions.
Oxidation Reactions: Yield N-oxides.
Reduction Reactions: Result in secondary amines.
Scientific Research Applications
N,N-Dihexyl-N-methyloctan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The mechanism of action of N,N-Dihexyl-N-methyloctan-1-aminium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chains that insert into the membrane, while the positively charged ammonium group interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
N-Decyl-N,N-dimethyldecan-1-aminium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Used as a surfactant and in the synthesis of mesoporous materials.
Uniqueness
N,N-Dihexyl-N-methyloctan-1-aminium chloride is unique due to its specific alkyl chain length and structure, which confer distinct physicochemical properties and biological activities. Its combination of hydrophobic and hydrophilic regions makes it particularly effective as a surfactant and antimicrobial agent.
Properties
CAS No. |
498552-67-3 |
|---|---|
Molecular Formula |
C21H46ClN |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
dihexyl-methyl-octylazanium;chloride |
InChI |
InChI=1S/C21H46N.ClH/c1-5-8-11-14-15-18-21-22(4,19-16-12-9-6-2)20-17-13-10-7-3;/h5-21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QTQAGWVLABWFIX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCC)CCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















